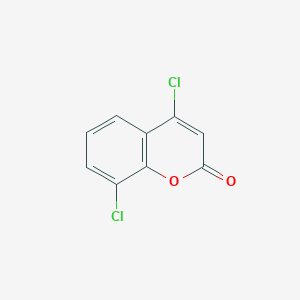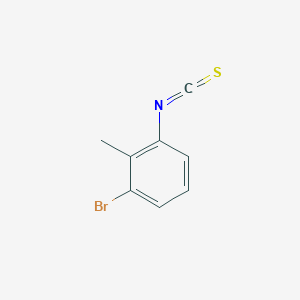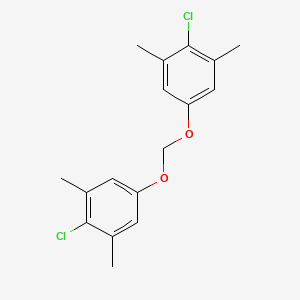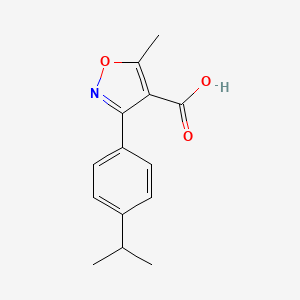![molecular formula C10H8BrNO B13687375 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a heterocyclic compound that features a bromine atom and a cyclopropane ring fused to a quinoline core
Métodos De Preparación
The synthesis of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of brominated quinoline derivatives and cyclopropane intermediates, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures under specific conditions.
Aplicaciones Científicas De Investigación
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be compared with other similar compounds, such as:
1a,7b-dihydro-1H-cyclopropa[c]cinnolines: These compounds share a similar cyclopropane-quinoline structure but differ in their substitution patterns and reactivity.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
5-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-5-1-2-6-7-4-8(7)10(13)12-9(6)3-5/h1-3,7-8H,4H2,(H,12,13) |
Clave InChI |
UYYZGJHRYMIIPN-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C(=O)NC3=C2C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)








![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)

